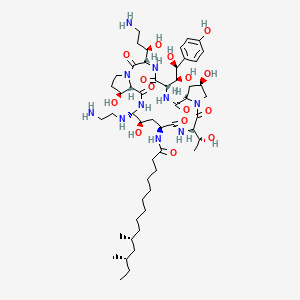
2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester is a chemical compound that belongs to the class of isonicotinic acid derivatives This compound is characterized by the presence of a chloro group at the 2-position and a 3,3-dimethylpiperazin-1-yl group at the 6-position of the isonicotinic acid core, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 2-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 6-position. This is followed by reduction to convert the nitro group to an amino group.
Piperazine Introduction: The amino group is then reacted with 3,3-dimethylpiperazine under appropriate conditions to form the piperazinyl derivative.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
2-Chloroisonicotinic acid methyl ester: Lacks the piperazinyl group, making it less complex.
6-(3,3-Dimethylpiperazin-1-yl)isonicotinic acid methyl ester:
2-Chloro-6-(piperazin-1-yl)isonicotinic acid methyl ester: Similar structure but without the dimethyl groups on the piperazine ring.
Uniqueness
2-Chloro-6-(3,3-dimethylpiperazin-1-yl)isonicotinic acid methyl ester is unique due to the presence of both the chloro and 3,3-dimethylpiperazin-1-yl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H18ClN3O2 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
methyl 2-chloro-6-(3,3-dimethylpiperazin-1-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2)8-17(5-4-15-13)11-7-9(12(18)19-3)6-10(14)16-11/h6-7,15H,4-5,8H2,1-3H3 |
InChI Key |
GWUKWCPRKBAVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)C2=NC(=CC(=C2)C(=O)OC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


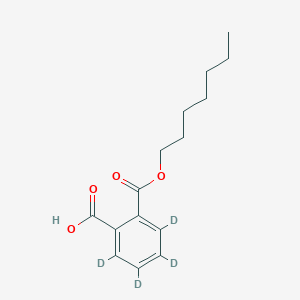

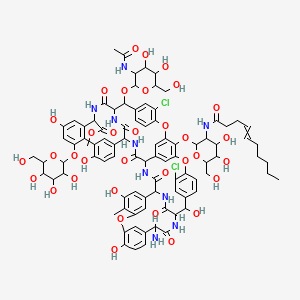
![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15352283.png)
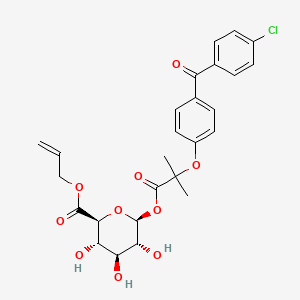
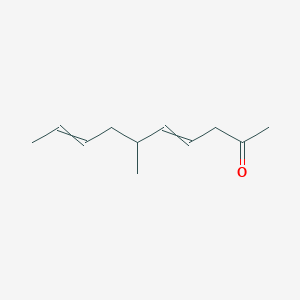
![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-8-[4-(1-piperazinyl)-1-piperidinyl]-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15352291.png)
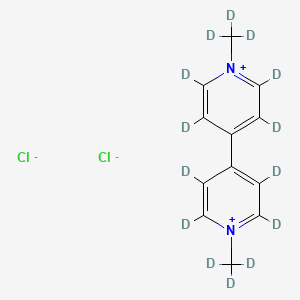
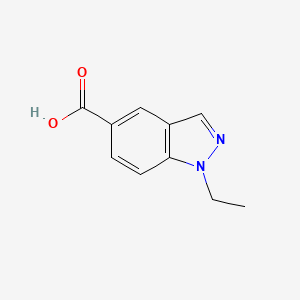
![(6aR,9R)-N-[(1S,2R,7R)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B15352316.png)
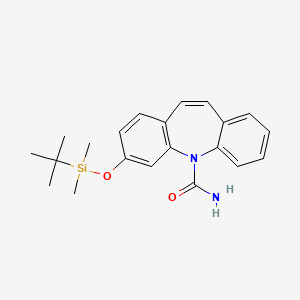
![(3S,8S,9R,10R,13S,14R)-10,13-dimethyl-17-methylidene-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B15352330.png)

